6-Fluoronaphthalen-1-amine
Description
Significance of Fluorinated Aromatic Amines in Organic Synthesis and Chemical Biology
Fluorinated aromatic amines are a class of organic compounds that have garnered considerable attention in the fields of organic synthesis, medicinal chemistry, and chemical biology. The strategic incorporation of fluorine atoms into aromatic amine structures can dramatically alter the parent molecule's physicochemical and biological properties. mdpi.com Fluorine's high electronegativity and relatively small size can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.combohrium.com
In drug discovery, for instance, the introduction of fluorine can enhance a compound's ability to permeate cell membranes and can block metabolic pathways, thereby increasing the bioavailability and half-life of a potential drug. researchgate.net Furthermore, fluorinated molecules are valuable as probes in chemical biology. The presence of the ¹⁹F isotope, which has a nuclear spin of ½ and is 100% abundant, allows for powerful analysis using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to study molecular interactions and biological processes. researchgate.net This has made fluorinated aromatic amines crucial building blocks for creating novel pharmaceuticals, agrochemicals, and advanced materials.
Overview of 6-Fluoronaphthalen-1-amine as a Research Target and Versatile Synthetic Intermediate
Within the broader class of fluorinated aromatic amines, this compound has emerged as a noteworthy compound for research and development. It is a bifunctional molecule, featuring both a reactive amine group and a fluorine-substituted naphthalene (B1677914) core. This unique structure makes it a versatile synthetic intermediate, or building block, for constructing more complex molecular architectures.
The naphthalene scaffold provides a rigid, aromatic framework, while the amine group serves as a handle for a wide array of chemical transformations, such as diazotization, acylation, and alkylation. The fluorine atom at the 6-position subtly modulates the electronic properties of the entire ring system, influencing its reactivity and the characteristics of its derivatives. This compound is frequently listed in chemical catalogs as a precursor for organocatalysts, components of covalent organic frameworks, and other specialized chemical applications. fluorochem.co.uk
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 62078-78-8 | fluorochem.co.uksigmaaldrich.cnsigmaaldrich.cn |
| IUPAC Name | This compound | fluorochem.co.uksigmaaldrich.cn |
| Molecular Formula | C₁₀H₈FN | nih.gov |
| Molecular Weight | 161.18 g/mol | fluorochem.co.uksigmaaldrich.cn |
| InChI Key | OUOBVBYOAFEOKS-UHFFFAOYSA-N | fluorochem.co.uksigmaaldrich.cn |
Scope and Objectives of Academic Research Focused on this compound
Academic research centered on this compound is primarily driven by the objective of leveraging its unique structure to synthesize novel compounds with specific, enhanced functionalities. The scope of this research is multifaceted and includes several key areas:
Development of Novel Synthetic Methodologies: Researchers are interested in exploring and optimizing the chemical reactions involving this compound. This includes its use in cross-coupling reactions, the formation of complex heterocyclic systems, and its potential as a precursor in the synthesis of fluorinated polycyclic aromatic compounds.
Synthesis of Biologically Active Molecules: A significant goal is the use of this compound as a starting material for new pharmaceutical candidates. Drawing parallels from research on similar structures like 8-fluoronaphthalen-1-ylamine, studies may focus on creating derivatives that can act as inhibitors or modulators of specific enzymes or receptors. researchgate.netacs.org For example, fluorinated naphthalene moieties have been incorporated into compounds designed as novel inhibitors for cancer-related proteins. mdpi.com
Creation of Advanced Materials: The rigid, fluorinated aromatic structure of the compound makes it an attractive building block for materials science. Research objectives include its incorporation into polymers, organic light-emitting diodes (OLEDs), and functional dyes where the fluorine atom can tune the material's electronic and photophysical properties.
In essence, the academic focus is on fully exploiting the synthetic potential of this compound to create a new generation of molecules for a wide range of applications, from medicine to materials science.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 8-Fluoronaphthalen-1-ylamine |
Structure
3D Structure
Properties
IUPAC Name |
6-fluoronaphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOBVBYOAFEOKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity, Derivatization, and Chemical Transformations of 6 Fluoronaphthalen 1 Amine
Nucleophilic Reactivity of the Amine Functionality
Acylation Reactions and Amide Bond Formation
The primary amine of 6-Fluoronaphthalen-1-amine readily undergoes acylation reactions with acylating agents such as acyl chlorides and anhydrides to form stable amide bonds. This transformation is a common strategy for the protection of the amine group or for the synthesis of more complex molecular architectures. For instance, the reaction of aromatic amines with acetic anhydride is a well-established method for the synthesis of N-aryl acetamides. This reaction can often proceed efficiently under catalyst-free conditions or in the presence of a mild acid or base catalyst. wikipedia.org The general scheme for the acylation of this compound is depicted below:
| Reactant 1 | Reactant 2 | Product |
| This compound | Acyl Halide/Anhydride | N-(6-fluoronaphthalen-1-yl)amide |
Alkylation and Reductive Amination Pathways
N-alkylation of aromatic amines can be achieved through various methods, including reaction with alkyl halides or through reductive amination. Direct alkylation of this compound with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method can sometimes be challenging to control and may result in over-alkylation.
Reductive amination offers a more controlled approach to N-alkylation. This two-step process involves the initial reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an imine intermediate, which is then reduced to the corresponding alkylated amine. wikipedia.org Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. wikipedia.org The reductive amination of this compound with an aldehyde would proceed as follows:
| Reactant 1 | Reactant 2 | Intermediate | Product |
| This compound | Aldehyde/Ketone | Imine | N-alkyl-6-fluoronaphthalen-1-amine |
Formation of Imine and Enamine Derivatives
The reaction of primary amines with aldehydes or ketones under appropriate conditions leads to the formation of imines, also known as Schiff bases. nih.gov This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of an imine from this compound and an aldehyde is a reversible process and is typically catalyzed by an acid. nih.gov
While primary amines form imines, secondary amines react with aldehydes and ketones to yield enamines. youtube.com As this compound is a primary amine, it will form imine derivatives upon reaction with carbonyl compounds.
Coupling Reactions and Naphthalene (B1677914) Ring Functionalization
Beyond the reactivity of the amine group, the naphthalene ring of this compound can be further functionalized through various coupling reactions, significantly expanding its synthetic utility.
Carbon-Nitrogen Bond Forming Reactions
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org In the context of this compound, it can act as the amine component in a coupling reaction with an aryl halide to produce a diarylamine derivative. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base. wikipedia.orglibretexts.org
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| This compound | Aryl Halide | Palladium catalyst, phosphine ligand, base | N-aryl-6-fluoronaphthalen-1-amine |
Cross-Coupling Methodologies (e.g., Sonogashira Coupling)
The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org For this compound to participate in a Sonogashira coupling, it would first need to be functionalized with a halide, typically bromine or iodine, on the naphthalene ring. The resulting halo-substituted this compound could then be coupled with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgorganic-chemistry.org
The reaction conditions for Sonogashira coupling have been extensively developed, with some methods allowing for copper-free and amine-free conditions. nih.gov
Intramolecular Cyclization and Heterocycle Formation Utilizing the Amine Moiety
The amine moiety of this compound is a key functional group that can participate in intramolecular cyclization reactions to form various nitrogen-containing heterocyclic structures. These transformations are of significant interest in synthetic organic chemistry for the construction of complex polycyclic systems, which are often scaffolds for biologically active molecules. The reactivity of the amino group, coupled with the naphthalene ring system, allows for the formation of fused heterocyclic compounds.
One of the well-established methods for the synthesis of quinolines from primary aromatic amines is the Skraup synthesis. researchgate.netorganicreactions.orgwikipedia.org This reaction typically involves heating the aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. organicreactions.orgwikipedia.org The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then undergoes a Michael addition with the amine. Subsequent cyclization and oxidation lead to the formation of the quinoline ring system. pharmaguideline.com While specific literature detailing the Skraup synthesis with this compound is not abundant, the general mechanism suggests its applicability. The reaction would be expected to yield a fluorinated benzo[g]quinoline, a valuable heterocyclic core.
The general steps of a plausible Skraup-type synthesis involving this compound are outlined below:
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.
Michael Addition: The primary amine of this compound acts as a nucleophile and adds to the acrolein.
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution onto the electron-rich naphthalene ring.
Dehydration and Oxidation: The cyclized intermediate is then dehydrated and oxidized to afford the aromatic fluorinated benzo[g]quinoline.
Other classical quinoline syntheses, such as the Combes, Doebner-von Miller, and Friedländer syntheses, also rely on the reaction of an aromatic amine with dicarbonyl compounds or their precursors, followed by cyclization. pharmaguideline.comiipseries.org These methods could potentially be adapted for this compound to generate a variety of substituted fluorinated benzoquinolines.
A patent for the synthesis of KRAS inhibitors describes a process where a derivative of this compound undergoes an intramolecular cyclization to furnish a tricyclic intermediate. google.com This highlights the utility of the aminonaphthalene scaffold in constructing complex, multi-ring systems.
Below is a table summarizing potential intramolecular cyclization reactions involving this compound.
| Reaction Name | Reagents | Potential Heterocyclic Product |
| Skraup Synthesis | Glycerol, H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | Fluorinated Benzo[g]quinoline |
| Combes Synthesis | 1,3-Diketone, Acid catalyst | Substituted Fluorinated Benzo[g]quinoline |
| Doebner-von Miller | α,β-Unsaturated carbonyl compound, Acid | Substituted Fluorinated Benzo[g]quinoline |
This compound as a Key Precursor for Complex Organic Structures
This compound serves as a valuable starting material for the synthesis of intricate organic molecules, particularly those with pharmaceutical applications. Its utility as a precursor stems from the presence of the reactive amine group and the fluorinated naphthalene core, which can be further functionalized.
Patents have disclosed the use of this compound in the synthesis of potent inhibitors of oncogenic proteins. For instance, it is a key building block in the preparation of novel tricyclic heterocyclic compounds that act as KRAS inhibitors. google.com In one disclosed synthetic route, this compound is first brominated to introduce reactive handles on the naphthalene ring. This derivatized intermediate is then poised for subsequent reactions, including an intramolecular cyclization, to construct the final complex heterocyclic structure. google.com
Another significant application of this compound is in the development of inhibitors for the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. The synthesis of certain pyrrolidine-2,5-dione derivatives, which are potent IDO1 inhibitors, commences with this compound. The synthetic sequence involves the diazotization of the amine group, followed by further transformations to build the final inhibitor molecule.
The following table details examples of complex organic structures synthesized from this compound.
| Target Compound Class | Therapeutic Target | Key Synthetic Steps Involving this compound |
| Tricyclic Heterocycles | KRAS | Bromination, Intramolecular cyclization |
| Pyrrolidine-2,5-dione Derivatives | IDO1 | Diazotization, Further derivatization |
These examples underscore the importance of this compound as a versatile precursor in medicinal chemistry, enabling the synthesis of complex and potentially life-saving therapeutic agents.
Advanced Spectroscopic and Structural Characterization Studies of Fluoronaphthalenamines
Elucidation of Electronic and Vibrational States via Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for probing the vibrational modes of 6-Fluoronaphthalen-1-amine, providing insight into its functional groups and bonding arrangements. As a primary aromatic amine, its IR spectrum is characterized by several distinct absorption bands that correspond to specific stretching and bending vibrations.
The most prominent features in the spectrum are the N-H stretching vibrations of the primary amine group (-NH₂). Typically, primary amines display two bands in the 3300-3500 cm⁻¹ region: an asymmetric stretching mode at a higher wavenumber (around 3400-3500 cm⁻¹) and a symmetric stretching mode at a lower wavenumber (around 3300-3400 cm⁻¹). libretexts.orgorgchemboulder.com The presence of two peaks in this region is a definitive indicator of the -NH₂ group.
Other key vibrations include the N-H scissoring (bending) mode, which gives rise to a moderate to strong absorption in the 1550-1650 cm⁻¹ range. orgchemboulder.com The spectrum also features absorptions characteristic of the naphthalene (B1677914) ring system. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹. vscht.cz Carbon-carbon stretching vibrations within the aromatic ring produce a series of sharp bands in the 1400-1600 cm⁻¹ region.
The carbon-nitrogen (C-N) bond of the aromatic amine results in a strong stretching absorption between 1200 and 1350 cm⁻¹. libretexts.orgorgchemboulder.com Furthermore, the carbon-fluorine (C-F) stretching vibration for an aryl fluoride (B91410) introduces a strong, characteristic band typically found in the 1100-1400 cm⁻¹ region. The precise position of these bands can be influenced by the electronic environment and potential intermolecular interactions, such as hydrogen bonding.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Asymmetric Stretch | Primary Amine (-NH₂) | 3400 - 3500 | Medium |
| N-H Symmetric Stretch | Primary Amine (-NH₂) | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | Naphthalene Ring | 3000 - 3100 | Weak to Medium |
| N-H Scissoring (Bend) | Primary Amine (-NH₂) | 1550 - 1650 | Medium to Strong |
| Aromatic C=C Stretch | Naphthalene Ring | 1400 - 1600 | Medium, Multiple Bands |
| Aromatic C-N Stretch | Aryl Amine | 1200 - 1350 | Strong |
| C-F Stretch | Aryl Fluoride | 1100 - 1400 | Strong |
| N-H Wag | Primary Amine (-NH₂) | 650 - 900 | Broad, Strong |
Nuclear Magnetic Resonance (NMR) Investigations of Structural Features and Intermolecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound by probing the magnetic environments of its ¹H and ¹⁹F nuclei. The rigid, planar nature of the naphthalene ring system limits major conformational flexibility, making the analysis of chemical shifts and coupling constants particularly informative for understanding electronic distribution and through-bond interactions. nih.govauremn.org.br
The ¹H NMR spectrum would display signals for the six aromatic protons and the two amine protons. The aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm), with their precise chemical shifts influenced by the electron-donating amine group and the electron-withdrawing fluorine atom. The amine protons (-NH₂) would likely appear as a broader signal whose chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. libretexts.org
The ¹⁹F NMR spectrum is simpler, showing a single resonance for the fluorine atom at the C-6 position. ¹⁹F NMR is known for its wide chemical shift range and high sensitivity to the local electronic environment, making it an excellent probe for structural analysis. thermofisher.comwikipedia.orgbiophysics.org The chemical shift of the fluorine signal would be characteristic of an aryl fluoride.
A key feature of the NMR spectra of this compound is the spin-spin coupling between the ¹⁹F nucleus and the protons on the naphthalene ring. thermofisher.com This through-bond interaction, quantified by the coupling constant (J), provides valuable structural information as its magnitude is dependent on the number of intervening bonds. wikipedia.org
Long-range ¹H-¹⁹F couplings are commonly observed over three, four, and even five bonds in aromatic systems. thermofisher.comnih.gov For this compound, the following couplings are expected:
³J(H5-F6) : A three-bond (ortho) coupling between the fluorine at C-6 and the proton at C-5. This is typically the largest of the aromatic ¹H-¹⁹F couplings.
³J(H7-F6) : A three-bond (ortho) coupling between the fluorine at C-6 and the proton at C-7.
⁴J(H8-F6) : A four-bond (meta) coupling between the fluorine at C-6 and the proton at C-8.
⁴J(H4-F6) : A four-bond (meta) coupling between the fluorine at C-6 and the proton at C-4.
⁵J(H2-F6) : A five-bond (para) coupling between the fluorine at C-6 and the proton at C-2.
⁵J(H3-F6) : A five-bond (para) coupling between the fluorine at C-6 and the proton at C-3.
The analysis of these coupling constants in the ¹H and ¹⁹F NMR spectra allows for unambiguous assignment of the proton signals and provides confirmation of the fluorine's position on the naphthalene ring. nih.goved.ac.uk
| Coupling Interaction | Number of Bonds | Type | Expected Coupling Constant (J) Range (Hz) |
|---|---|---|---|
| H5 - F6 | 3 | ortho | 7 - 11 |
| H7 - F6 | 3 | ortho | 7 - 11 |
| H8 - F6 | 4 | meta | 4 - 8 |
| H4 - F6 | 4 | meta | ~1 - 3 |
| H2 - F6 | 5 | para | ~1 - 3 |
| H3 - F6 | 5 | para | < 1 |
For a rigid molecule like this compound, conformational analysis in solution primarily concerns the rotational freedom around the C1-N bond and the orientation of the amine protons. auremn.org.br The naphthalene core itself does not undergo the type of chair-boat or gauche-anti conformational changes seen in cyclic or acyclic alkanes.
The rotation around the C-N single bond may be somewhat hindered due to partial double bond character from the delocalization of the nitrogen lone pair into the aromatic π-system. NMR spectroscopy can be used to study this rotational barrier. At room temperature, rotation is typically fast on the NMR timescale, resulting in averaged signals for the aromatic protons near the amine group.
The orientation and exchange rate of the amine protons are highly influenced by the solvent. In aprotic solvents, the -NH₂ protons may show distinct couplings to adjacent ring protons. In protic solvents, hydrogen bonding with the solvent can lead to rapid proton exchange, often causing the -NH₂ signal to broaden or even disappear from the spectrum upon addition of D₂O. libretexts.org This solvent-dependent behavior provides insight into the intermolecular interactions between the solute and solvent molecules.
Solid-State Structural Determination by X-ray Crystallography
X-ray crystallography provides the definitive method for determining the three-dimensional structure of this compound in the solid state, offering precise information on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
While a specific crystal structure for this compound is not publicly available, its solid-state packing can be predicted based on structures of similar naphthalenamine derivatives. nih.gov The packing is governed by a network of non-covalent interactions. unam.mxnih.gov
The primary interaction driving the crystal packing is expected to be hydrogen bonding involving the amine group. The -NH₂ group can act as a hydrogen bond donor, forming N-H···N or N-H···F interactions with neighboring molecules. These interactions link molecules together, often forming chains or sheets.
In addition to hydrogen bonding, π–π stacking interactions between the electron-rich naphthalene rings are crucial. nih.gov These interactions, where the aromatic rings of adjacent molecules stack on top of each other in an offset fashion, contribute significantly to the stability of the crystal lattice. Weaker interactions, such as C-H···π and C-H···F bonds, also play a role in optimizing the molecular packing arrangement.
When this compound is protonated to form a salt, such as this compound hydrochloride, the introduction of a counterion dramatically alters the hydrogen bonding network. cymitquimica.comguidechem.com The amine group is converted to an ammonium (B1175870) group (-NH₃⁺), which is a much stronger hydrogen bond donor than the neutral amine.
Gas-Phase Spectroscopic Analysis and Conformational Probes (e.g., Cryogenic Vibrational Photodissociation Spectroscopy)
Gas-phase spectroscopic techniques are powerful tools for elucidating the intrinsic properties of molecules, free from the complexities of solvent or crystal lattice interactions. For fluoronaphthalenamines, such as this compound, these methods provide detailed insights into their molecular structure, vibrational dynamics, and conformational preferences. While specific cryogenic vibrational photodissociation spectroscopy data for this compound is not extensively available in the current body of literature, the principles of this technique and data from related computational and experimental studies on similar aromatic amines can be used to understand its expected spectroscopic behavior.
Cryogenic vibrational photodissociation spectroscopy is a highly sensitive method used to obtain high-resolution infrared spectra of cold, mass-selected ions in the gas phase. In a typical experiment, ions of the target molecule are generated, often by electrospray ionization, and then guided into a cryogenic ion trap. Within the trap, the ions are cooled to extremely low temperatures (typically below 20 K) through collisions with a buffer gas like helium or by attaching a weakly bound "messenger" tag, such as H₂, D₂, or N₂. This cooling process simplifies the vibrational spectrum by populating only the lowest energy conformational and vibrational states.
Once the ions are cold, they are irradiated with a tunable infrared laser. If the laser frequency is resonant with a vibrational transition of the ion, the ion absorbs a photon. This absorption event deposits energy into the ion, leading to the dissociation of the weakly bound messenger tag. The resulting fragment ions are then detected by a mass spectrometer. By scanning the laser frequency and monitoring the fragmentation signal, a high-resolution vibrational spectrum of the cold ion is recorded. This technique allows for the precise determination of vibrational frequencies, which can be compared with theoretical calculations to identify specific conformers and their structures.
Although a dedicated study on this compound using this technique is not published, theoretical calculations using methods like Density Functional Theory (DFT) can predict its vibrational spectrum with a high degree of accuracy. These computational approaches are invaluable for assigning vibrational modes observed in experimental spectra of related molecules.
Detailed Research Findings
Research on structurally similar molecules, including substituted naphthalenes and aromatic amines, provides a framework for understanding the expected gas-phase vibrational spectrum of this compound. The spectrum can be divided into several key regions corresponding to the vibrations of the naphthalene core, the C-F bond, and the amine group.
The naphthalene ring vibrations are expected to produce a series of characteristic bands. C-H stretching vibrations on the aromatic ring typically appear in the 3000-3100 cm⁻¹ region. The C-C stretching vibrations of the fused aromatic rings give rise to a complex set of bands between 1400 and 1650 cm⁻¹. In-plane and out-of-plane C-H bending vibrations are expected at lower frequencies, generally in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively.
The C-F stretching vibration is a key feature in the spectrum of this compound. For fluorinated aromatic compounds, this mode is typically observed in the 1100-1300 cm⁻¹ range. Its precise position can be sensitive to the electronic environment and coupling with other vibrational modes.
The amine group (NH₂) vibrations are also highly characteristic. The symmetric and asymmetric N-H stretching modes are expected to appear in the 3300-3500 cm⁻¹ region. The NH₂ scissoring (in-plane bending) mode typically gives rise to a band around 1600-1650 cm⁻¹, potentially overlapping with the aromatic C-C stretching vibrations. The NH₂ wagging (out-of-plane bending) mode is expected at lower frequencies, often in the 650-900 cm⁻¹ range. The gas-phase spectrum of the parent molecule, 1-naphthalenamine, shows prominent features in these regions which serve as a good reference.
Computational studies on related molecules, such as 2-bromo-6-methoxynaphthalene, have demonstrated the utility of DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory) in accurately predicting vibrational frequencies and assignments. nih.gov Similar calculations for this compound would allow for a detailed assignment of its vibrational spectrum and exploration of its conformational landscape. For instance, rotation around the C-N bond could lead to different conformers with distinct spectroscopic signatures, particularly in the N-H stretching and bending regions. Cryogenic spectroscopy would be an ideal technique to resolve these subtle differences.
The following table summarizes the expected vibrational modes and their approximate frequency ranges for this compound based on data from related compounds.
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |
| Asymmetric N-H Stretch | 3450 - 3550 |
| Symmetric N-H Stretch | 3350 - 3450 |
| Aromatic C-H Stretch | 3000 - 3100 |
| NH₂ Scissoring | 1600 - 1650 |
| Aromatic C=C Stretch | 1400 - 1650 |
| C-F Stretch | 1100 - 1300 |
| Aromatic C-H In-plane Bend | 1000 - 1300 |
| Aromatic C-H Out-of-plane Bend | 700 - 900 |
| NH₂ Wagging | 650 - 900 |
Computational Chemistry and Theoretical Investigations of 6 Fluoronaphthalen 1 Amine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
DFT is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of molecules. From these calculations, a wealth of information can be derived, including predictions of reactivity and spectroscopic properties. For 6-Fluoronaphthalen-1-amine, DFT calculations would typically be employed to determine its optimized molecular geometry, electron density distribution, and frontier molecular orbitals (HOMO and LUMO). The energies and shapes of these orbitals are crucial for predicting how the molecule will interact with other chemical species.
Prediction of Spectroscopic Parameters (e.g., IR Frequencies, NMR Chemical Shifts)
A significant application of DFT is the prediction of spectroscopic data. By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. This computed spectrum is an invaluable tool for interpreting experimental IR data, allowing for the assignment of specific absorption bands to the vibrational modes of the molecule, such as N-H stretching, C-F stretching, and aromatic ring vibrations.
Similarly, DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. rsc.orgnih.gov These theoretical shifts, when compared with experimental spectra, aid in the structural elucidation and confirmation of the compound. For this compound, this would help assign signals to each specific proton, carbon, and the fluorine atom on the naphthalene (B1677914) scaffold.
Energetic Landscape and Transition State Analysis of Reactions
DFT is also instrumental in exploring the potential energy surface of chemical reactions. This involves locating and calculating the energies of reactants, products, intermediates, and, crucially, transition states. By identifying the lowest energy path connecting reactants to products, a reaction's feasibility can be assessed. The energy of the transition state relative to the reactants determines the activation energy barrier, a key factor governing the reaction rate. For reactions involving this compound, such as electrophilic substitution or reactions at the amine group, DFT could elucidate the preferred reaction pathways and predict regioselectivity.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ulisboa.pt For a molecule like this compound, MD simulations can provide insights into its conformational flexibility. This involves exploring the different spatial arrangements of the amine group relative to the naphthalene ring system.
Furthermore, MD simulations are particularly powerful for studying solvation effects. By simulating the molecule in a box of explicit solvent molecules (like water or organic solvents), one can observe how the solvent organizes around the solute and how this interaction influences the molecule's conformation and dynamics. researchgate.netdntb.gov.ua This is critical for understanding the behavior of this compound in solution, which is the environment for most chemical reactions and biological interactions.
Quantum Chemical Studies of Reaction Mechanisms and Pathways
Quantum chemical methods, including DFT, are fundamental to the detailed study of reaction mechanisms. patonlab.com These studies go beyond simply identifying transition states to provide a complete picture of the electronic changes that occur throughout a chemical transformation.
Determination of Energy Barriers and Reaction Kinetics
By accurately calculating the energies of stationary points on the potential energy surface (reactants, transition states, products), quantum chemistry allows for the determination of reaction energy barriers. researchgate.net These barriers are essential for predicting the kinetics of a reaction. Using transition state theory, the calculated energy barriers can be used to estimate reaction rate constants, providing a quantitative measure of how fast a reaction is expected to proceed under given conditions.
Identification and Characterization of Reaction Intermediates
Many chemical reactions proceed through one or more transient intermediates. Quantum chemical calculations are a powerful tool for identifying the structure and stability of these short-lived species. researchgate.net For reactions involving this compound, computational studies could predict the existence of intermediates such as sigma complexes in electrophilic aromatic substitution reactions, providing a more complete and nuanced understanding of the reaction pathway.
Molecular Modeling and Docking Studies for Mechanistic Insights into Molecular Recognition
Extensive literature searches did not yield specific molecular modeling and docking studies focused solely on this compound. Computational investigations in the public domain have largely centered on broader classes of related compounds, such as fluorinated aromatic amines and various naphthalene derivatives. Therefore, this section will outline the general principles and methodologies of molecular modeling and docking studies, drawing illustrative examples from research on analogous compounds to provide a framework for how such investigations would be conducted for this compound.
Analysis of Ligand-Target Binding Modes at the Atomic Level
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is instrumental in understanding the fundamental biochemical processes. The primary goal is to identify the most stable binding conformation, often characterized by the lowest binding energy.
In the context of naphthalene derivatives, docking studies have been employed to explore their potential as anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes. For instance, studies on naphthalene-pyrazoline hybrids have revealed key interactions with residues such as Ser 530, Tyr 385, and Arg 120 in the active sites of COX-1 and COX-2. Similarly, research on sulphonamide derivatives bearing a naphthalene moiety identified a theoretical binding mode within the colchicine-binding site of tubulin, with an estimated binding energy of -9.6 kcal·mol⁻¹ nih.gov. These studies highlight the importance of hydrogen bonds and hydrophobic interactions in stabilizing the ligand-protein complex.
For a hypothetical docking study of this compound, the fluorine atom could play a significant role in modulating binding affinity and selectivity. Fluorine can participate in various non-covalent interactions, including hydrogen bonds, and can alter the electronic properties of the aromatic system, potentially influencing interactions with the target protein. Computational analyses of fluorinated ligands have shown that while the strength of isolated fluorine bonding is modest, it can be crucial for protein-ligand binding.
A typical analysis of the ligand-target binding mode at the atomic level would involve:
Identification of Key Interacting Residues: Determining the specific amino acids in the binding pocket that form significant interactions with the ligand.
Characterization of Interaction Types: Classifying the interactions as hydrogen bonds, hydrophobic interactions, pi-pi stacking, or halogen bonds.
Evaluation of Binding Affinity: Calculating the binding energy to quantify the strength of the interaction.
Table 1: Illustrative Examples of Ligand-Target Interactions for Naphthalene Derivatives
| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |
| Naphthalene-Pyrazoline Hybrids | COX-1/COX-2 | Ser 530, Tyr 385, Arg 120 | Not specified in abstract | |
| Sulphonamide-Naphthalene Derivatives | Tubulin | Residues in colchicine (B1669291) pocket | -9.6 | nih.gov |
| Piperazine-Linked 1,8-Naphthalimide | Carbonic Anhydrase IX | Not specified in abstract | -7.39 to -8.61 | nih.gov |
This table is for illustrative purposes and is based on studies of related naphthalene derivatives, not this compound.
Structure-Activity Relationship (SAR) Derivations via Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new compounds and for guiding the optimization of lead candidates in drug discovery.
For aromatic amines, QSAR studies have been conducted to predict properties such as carcinogenicity. These models often rely on molecular descriptors that quantify various physicochemical properties of the molecules nih.govmdpi.comoup.com. The stability of reactive intermediates, such as nitrenium ions, has also been used as a basis for developing local QSAR models to predict the mutagenicity of primary aromatic amines nih.gov.
The introduction of fluorine into a molecule can have a significant impact on its biological activity, and computational studies are often used to understand these effects. Data-driven analyses of fluorinated ligands for aminergic G protein-coupled receptors have shown that the position of fluorine substitution on an aromatic ring can lead to substantial differences in potency mdpi.com. For example, fluorination at the ortho position was often found to have a positive effect on potency, while substitution at other positions could be detrimental mdpi.com.
A computational SAR study for a series of this compound analogs would typically involve the following steps:
Dataset Preparation: Assembling a set of molecules with known biological activities.
Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each molecule.
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.
Model Validation: Assessing the predictive power of the model using internal and external validation techniques.
The resulting SAR model can provide insights into which structural features are important for activity. For instance, a model might reveal that increased hydrophobicity in a particular region of the molecule enhances activity, while the presence of a hydrogen bond donor in another region is detrimental.
Table 2: Key Concepts in Computational SAR Studies
| Concept | Description | Relevance to this compound |
| Molecular Descriptors | Numerical values that represent the physicochemical properties of a molecule. | Descriptors for this compound would capture its size, shape, electronic properties, and hydrophobicity, which would be correlated with its biological activity. |
| QSAR Model | A mathematical equation that relates the molecular descriptors to the biological activity. | A QSAR model could predict the activity of novel derivatives of this compound, guiding synthetic efforts toward more potent compounds. |
| Activity Cliffs | Pairs of structurally similar compounds that exhibit a large difference in biological activity. | The fluorine and amine groups on the naphthalene scaffold could be systematically modified to explore potential activity cliffs and understand key interactions. |
This table outlines general concepts and their hypothetical application to the subject compound due to the lack of specific published research.
Mechanistic Biological and Interdisciplinary Applications of Fluoronaphthalenamines
Mechanistic Studies of Enzyme Inhibition and Molecular Interactions
The 6-fluoronaphthalene moiety has been integrated into various molecular structures to probe and modulate the function of key biological targets. Its distinct electronic and steric properties provide a unique lens through which to examine enzyme active sites and protein-ligand binding dynamics.
Investigation of D-Amino Acid Oxidase (DAAO) Inhibitory Mechanisms
D-Amino Acid Oxidase (DAAO) is a flavoenzyme responsible for the degradation of D-amino acids, including D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. nih.gov Inhibition of DAAO is a promising therapeutic strategy for neurological disorders characterized by NMDA receptor hypofunction, such as schizophrenia. nih.gov
While 6-Fluoronaphthalen-1-amine itself is not a direct inhibitor, its structural motif has been incorporated into potent DAAO inhibitors. In a study focused on developing novel DAAO inhibitors, a series of compounds were synthesized based on a 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold. nih.gov One of the most potent derivatives synthesized was 3-((6-fluoronaphthalen-2-yl)methylthio)-6-hydroxy-1,2,4-triazin-5(2H)-one , which demonstrated significant inhibitory activity against human DAAO with an IC50 value in the nanomolar range. nih.gov
The inclusion of the 6-fluoronaphthalene group was instrumental in exploring the steric and electronic requirements of a secondary binding pocket adjacent to the DAAO active site. Research indicated that incorporating a fused ring system like naphthalene (B1677914) produced potent inhibitors, highlighting the high steric tolerance at this secondary site. nih.gov The fluoronaphthyl moiety effectively occupies this pocket, contributing to the high-affinity binding and potent inhibition of the enzyme. These findings underscore the utility of the 6-fluoronaphthalene scaffold in designing highly effective enzyme inhibitors by targeting auxiliary binding sites.
| Compound | Structure Incorporating Fluoronaphthalene Moiety | Human DAAO IC50 (nM) | Reference |
|---|---|---|---|
| 6m | 3-((6-fluoronaphthalen-2-yl)methylthio)-6-hydroxy-1,2,4-triazin-5(2H)-one | 24 | nih.gov |
Exploration of KRAS-G12D Inhibitor Binding Dynamics
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the G12D mutation, is one of the most prevalent and challenging targets in oncology. nih.govdoaj.org The development of small-molecule inhibitors for KRAS-G12D is an area of intense research. Understanding the binding dynamics of these inhibitors is crucial for improving their potency and selectivity.
While studies have not directly implicated this compound as a KRAS-G12D inhibitor, the principles derived from the study of other small-molecule inhibitors are informative. Molecular dynamics (MD) simulations have been employed to understand how inhibitors lock the mutated KRAS protein in an inactive state. digitellinc.comnih.gov These studies reveal that inhibitors targeting the Switch-II pocket can stabilize the inactive GDP-bound conformation of KRAS-G12D. digitellinc.comnih.gov
A key strategy in designing KRAS-G12D inhibitors involves forming specific interactions, such as a salt bridge, with the mutant Aspartate-12 residue. doaj.orgnih.gov For instance, inhibitors incorporating a piperazine moiety have been designed to form a salt bridge with Asp12, inducing a fit pocket and demonstrating selectivity for the mutant protein. nih.gov The insights from these studies suggest that a scaffold like this compound could potentially be functionalized to target the Switch-II pocket, where the fluorine atom could modulate binding interactions and the amine group could be modified to form critical hydrogen bonds or salt bridges.
Analysis of Molecular Interactions in Biological Systems
The incorporation of fluorine into aromatic systems, such as in this compound, provides a powerful tool for dissecting molecular interactions within biological systems. Fluorinated aromatic amino acids are known to enhance the stability of protein folds and serve as probes for studying enzyme kinetics and protein-ligand interactions. mendeley.comwalshmedicalmedia.com
Fluorine's high electronegativity can influence the electronic properties of the naphthalene ring system, affecting interactions such as cation-π bonding. nih.gov Cation-π interactions are important for the binding of proteins to ligands and membranes. Studies have shown that fluorinating aromatic side chains can destabilize these interactions, providing a method to experimentally distinguish between binding modes involving cation-π forces versus hydrophobic insertion into membranes. nih.gov
Furthermore, fluorine can participate in hydrogen bonding, although it is considered a weak acceptor. nih.gov Statistical analysis of protein-ligand complexes in the Protein Data Bank (PDB) indicates that fluorine prefers hydrophobic environments but can form F⋯H–N and F⋯H–O contacts. The interaction energy is primarily determined by the donor-acceptor distance rather than the angle. nih.gov The presence of a fluorine atom on the naphthalene ring can thus subtly modulate the binding affinity and specificity of a molecule through a combination of electrostatic, hydrophobic, and weak hydrogen bonding interactions. fu-berlin.de
Development of Advanced Analytical Reagents and Methodologies Utilizing Amine Derivatization
The primary amine group of this compound is a reactive handle that allows for its use in the development of sophisticated analytical reagents and methods. Derivatization of this amine enables the creation of fluorescent probes and facilitates chromatographic analysis.
Synthesis of Fluorescent and Chromogenic Derivatizing Agents
Naphthalene derivatives are widely used as fluorescent probes due to their conjugated structure, good stability, and high quantum efficiency. nih.gov The amine group of this compound can be readily converted into other functional groups to create "turn-on" fluorescent sensors. For example, aromatic amines can be reacted with aldehydes to form imines (Schiff bases). mdpi.com This reaction can be designed to cause a significant change in the fluorescence properties of the molecule. Often, the amine form is non-fluorescent due to processes like Photoinduced Electron Transfer (PeT), while the corresponding imine product is highly fluorescent. mdpi.com This principle allows for the design of probes that selectively detect aldehydes.
The this compound scaffold could be used to develop such probes, where the reaction of the amine with a target analyte would block the PeT quenching mechanism and "turn on" the fluorescence of the naphthalene core. This strategy is valuable for creating sensitive and selective sensors for various biologically and environmentally important molecules.
Development and Validation of Chromatographic Methods for Purity Profiling and Impurity Determination
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone of pharmaceutical analysis for determining the purity of active pharmaceutical ingredients (APIs) and quantifying process-related impurities. ajphr.com Validated chromatographic methods are essential for ensuring the quality and safety of pharmaceutical products.
A simple, precise, and stability-indicating RP-HPLC method has been developed and validated for the determination of 1-fluoronaphthalene and its process-related impurities, which include aminonaphthalene isomers. researchgate.netresearchgate.netoup.com This methodology is directly applicable to the purity profiling of this compound. The method utilizes a C18 column with a gradient elution system, allowing for the effective separation of the main component from its potential impurities. researchgate.netoup.com
The validation of such methods is performed according to International Conference on Harmonization (ICH) guidelines, assessing parameters like linearity, accuracy, precision, specificity, and robustness. jisciences.comglobalresearchonline.net For instance, in the analysis of 1-fluoronaphthalene and its impurities, the method demonstrated excellent linearity with correlation coefficients greater than 0.999 and mean recoveries in the range of 90–110% for the impurities. researchgate.netresearchgate.netoup.com These validated methods are crucial for quality control in the synthesis and application of this compound and its derivatives.
| Parameter | Condition |
|---|---|
| Column | Symmetry C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.01 M KH2PO4 buffer (pH 2.5) : Methanol : Acetonitrile (35:52:13 v/v/v) |
| Mobile Phase B | Methanol : Acetonitrile (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | Photo Diode Array (PDA) at 230 nm |
| Reference | researchgate.netoup.com |
Applications in Materials Science and Polymer Chemistry
The unique electronic and structural properties of fluorinated naphthalene derivatives, such as this compound, have led to their exploration in the development of advanced materials and polymers. The introduction of fluorine into the naphthalene scaffold can significantly alter properties such as thermal stability, chemical resistance, and photophysical behavior, making these compounds attractive building blocks for specialized applications.
One area of interest is the synthesis of novel polymers with tailored characteristics. Fluorinated amines can be incorporated into polymer backbones or as pendant groups to impart specific functionalities. For instance, copolymers containing fluorine functionalities have been investigated for biomedical applications. The presence of fluorine can enhance the polarity of the polymer and can be a route to developing materials with potential applications in magnetic resonance imaging (MRI). The synthesis of such polymers can be achieved through methods like ring-opening metathesis polymerization (ROMP), which allows for the creation of copolymers bearing host molecular moieties for recognizing specific biomolecules. mtak.hu
While direct applications of this compound in widely commercialized materials are not extensively documented, its derivatives have been explored in specific technological domains. For example, 2-(6-fluoronaphthalen-1-yl)succinic acid, a derivative of this compound, has been used in the synthesis of pyrrolidine-2,5-dione derivatives. google.com These compounds have been investigated as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a therapeutic target in cancer treatment. google.com This highlights the role of the 6-fluoronaphthalene moiety as a key structural component in the design of biologically active molecules that can be further developed into advanced therapeutic materials.
The table below summarizes the key areas of application for fluoronaphthalenamine derivatives in materials science.
| Application Area | Specific Derivative/Compound Class | Potential Functionality |
| Biomedical Polymers | Copolymers with fluorine functionalities | Enhanced polarity, potential for MRI contrast agents |
| Pharmaceutical Materials | Pyrrolidine-2,5-dione derivatives from 2-(6-fluoronaphthalen-1-yl)succinic acid | Biologically active components in therapeutic materials |
Exploration of Supramolecular Chemistry and Non-Covalent Interactions
The field of supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The specific positioning of the amino and fluoro groups on the naphthalene scaffold in compounds like this compound makes them interesting candidates for investigating such interactions.
Investigation of Intramolecular NH···F Hydrogen Bonding in Naphthalene Scaffolds
The presence of both a hydrogen bond donor (the -NH2 group) and a hydrogen bond acceptor (the fluorine atom) within the same molecule allows for the possibility of intramolecular hydrogen bonding. In the context of naphthalene scaffolds, particularly in 1,8-disubstituted derivatives, the proximity of substituents can lead to significant intramolecular interactions.
Studies on N-(8-fluoronaphthalen-1-yl)benzamide derivatives have provided valuable insights into intramolecular NH···F hydrogen bonds. acs.org In these systems, the amide proton and the fluorine atom are held in close proximity, facilitating a hydrogen bonding interaction. The strength of this interaction can be modulated by the electronic nature of substituents on the benzamide ring. acs.org Electron-withdrawing groups tend to increase the strength of the NH···F hydrogen bond, as evidenced by changes in NMR and IR spectroscopy. acs.org
A combination of experimental techniques, including NMR spectroscopy and X-ray crystallography, alongside theoretical DFT calculations, has been employed to characterize these weak hydrogen bonds. researchgate.netnih.gov For instance, in 4-anilino-5-fluoroquinazoline scaffolds, a through-space coupling between the NH proton and the fluorine atom (¹hJNH,F) of around 19±1 Hz has been observed, confirming the presence of a significant interaction. researchgate.netnih.gov The table below presents key parameters used to characterize intramolecular NH···F hydrogen bonds in related naphthalene and quinazoline systems.
| Parameter | Method of Determination | Significance |
| ¹hJNH,F Coupling Constant | NMR Spectroscopy | A larger coupling constant generally indicates a stronger through-space interaction between the N-H proton and the fluorine atom. researchgate.netnih.gov |
| NH Stretching Frequency (IR) | IR Spectroscopy | A red shift (lower frequency) in the NH stretching vibration can indicate a stronger hydrogen bond. acs.org |
| dH,F Distance | X-ray Crystallography, DFT Calculations | The distance between the hydrogen and fluorine atoms; shorter distances suggest a stronger interaction. acs.orgresearchgate.net |
| NH···F Angle | X-ray Crystallography, DFT Calculations | The angle of the hydrogen bond; linearity is often associated with stronger hydrogen bonds. |
These investigations demonstrate that while the NH···F hydrogen bond is relatively weak compared to conventional hydrogen bonds, it can play a crucial role in determining the conformation and properties of molecules with a naphthalene scaffold. acs.orgresearchgate.netnih.gov
Design of Proton Sponges and Related Molecular Systems
"Proton sponges" are a class of compounds characterized by their exceptionally high basicity and low nucleophilicity. wikipedia.org The archetypal proton sponge is 1,8-bis(dimethylamino)naphthalene. wikipedia.org The high basicity arises from the relief of steric strain between the two dimethylamino groups upon protonation, which is stabilized by a strong intramolecular N-H+···N hydrogen bond. wikipedia.org
The introduction of fluorine into the naphthalene core of a proton sponge can modulate its electronic properties and basicity. A study on a fluorinated "proton sponge" derivative demonstrated that the fluorine substituent has a considerable acidifying effect on the corresponding anilinium ion. scispace.com This suggests that the strategic placement of fluorine atoms can be used to fine-tune the pKa of these superbases.
The design of novel proton sponges and related molecular systems is an active area of research. For example, chiral proton sponges have been synthesized from 1,8-diaminonaphthalene, and their stereodynamics have been studied using NMR spectroscopy. bris.ac.uk Furthermore, proton sponge-based amino acids have been developed, which combine the properties of fluorescence, strong basicity, and redox activity. The table below outlines some key characteristics of proton sponges and the effect of fluorination.
| Characteristic | 1,8-bis(dimethylamino)naphthalene (Proton Sponge) | Fluorinated Proton Sponge Derivative |
| Key Structural Feature | Two peri-disposed dimethylamino groups on a naphthalene scaffold. wikipedia.org | Fluorine substitution on the naphthalene ring. scispace.com |
| Source of High Basicity | Relief of steric strain upon protonation and formation of a strong intramolecular N-H+···N hydrogen bond. wikipedia.org | The fundamental proton sponge mechanism, modulated by the electronic effect of fluorine. |
| Effect of Fluorination | The fluorine atom exerts an acidifying effect, potentially lowering the pKa of the conjugate acid. scispace.com | Can be used to fine-tune the basicity of the molecule. |
| Applications | Non-nucleophilic base in organic synthesis, scavenger for H+ ions. sigmaaldrich.com | Potential for creating proton sponges with tailored basicity for specific applications. |
The study of fluorinated naphthalenamines contributes to a deeper understanding of non-covalent interactions and provides a basis for the rational design of novel materials and functional molecules.
Future Research Directions and Emerging Trends in 6 Fluoronaphthalen 1 Amine Research
Development of Novel Catalytic Transformations and Synthetic Methodologies
Future research is anticipated to focus on developing innovative catalytic systems to functionalize and transform 6-Fluoronaphthalen-1-amine. While methods for synthesizing naphthylamines are established, there is a continuous drive for milder, more selective, and efficient processes. researchgate.netresearchgate.net The development of novel catalytic transformations will be crucial for incorporating the 6-fluoronaphthyl scaffold into more complex molecules.
Key research areas are expected to include:
C-H Activation: Direct functionalization of the naphthalene (B1677914) core's C-H bonds using transition metal catalysis would provide a highly atom-economical route to novel derivatives. This could bypass traditional multi-step syntheses requiring pre-functionalized starting materials.
Cross-Coupling Reactions: Expanding the scope of cross-coupling reactions (such as Suzuki, Buchwald-Hartwig, and Sonogashira) involving the amine or potentially a derivatized form of the fluoronaphthalene core will enable the construction of complex molecular architectures.
Asymmetric Catalysis: The development of catalytic methods for the enantioselective transformation of this compound derivatives is a significant frontier. This is particularly relevant for applications in medicinal chemistry and materials science where chirality plays a crucial role.
Biocatalysis and Bio-inspired Catalysis: The use of enzymes or bio-inspired catalysts for the selective modification of this compound offers a green and highly specific alternative to traditional chemical methods. rsc.org For instance, catalytic systems inspired by natural processes could be used for the selective oxidation of the amine to form value-added amides. rsc.org
| Synthetic Approach | Potential Application | Key Challenge |
| Direct C-H Activation | Rapid diversification of derivatives | Regioselectivity on the naphthalene ring |
| Advanced Cross-Coupling | Synthesis of complex organic materials | Catalyst tolerance to amine and fluorine groups |
| Asymmetric Catalysis | Development of chiral ligands and sensors | Achieving high enantioselectivity |
| Bio-inspired Catalysis | Green synthesis of functional derivatives | Enzyme stability and substrate specificity |
These advanced synthetic methodologies will be instrumental in generating a diverse library of this compound derivatives for further investigation.
Integration of Advanced Computational Techniques for Predictive Chemistry
The integration of advanced computational techniques is set to revolutionize the study of molecules like this compound. frontiersin.org Quantum mechanics (QM) and machine learning (ML) methods can provide deep insights into molecular properties and reactivity, guiding experimental work and accelerating the discovery process.
Future computational studies will likely focus on:
Predictive Reaction Modeling: Using Density Functional Theory (DFT) and other high-level computational methods to predict the outcomes of unknown reactions, optimize reaction conditions, and elucidate complex reaction mechanisms involving this compound. acs.org
Machine Learning for Property Prediction: Training machine learning models on existing chemical data to predict the physicochemical properties, spectral characteristics, and biological activities of novel this compound derivatives. frontiersin.org This can streamline the process of identifying candidates for specific applications.
QM/MM Simulations: Employing hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches to simulate the behavior of this compound in complex environments, such as in the active site of an enzyme or within a material matrix. researchgate.net This can reveal crucial information about non-covalent interactions and binding modes. mdpi.com
| Computational Method | Research Application | Predicted Outcome |
| Density Functional Theory (DFT) | Reaction mechanism analysis | Transition state energies, reaction pathways |
| Machine Learning (ML) | High-throughput virtual screening | Prediction of properties (e.g., solubility, toxicity) |
| QM/MM Simulations | Ligand-protein binding studies | Binding affinities and interaction modes |
| Symmetry-Adapted Perturbation Theory (SAPT) | Analysis of non-covalent forces | Decomposition of interaction energies |
These computational tools will enable a "design-on-demand" approach, where molecules with specific desired properties can be conceptualized and evaluated in silico before being synthesized in the lab.
Further Exploration of Intermolecular and Intramolecular Non-Covalent Interactions
The fluorine atom and the amine group in this compound are key players in directing non-covalent interactions, which are fundamental to supramolecular chemistry, crystal engineering, and molecular recognition. nih.govnih.gov Future research will delve deeper into understanding and harnessing these weak interactions.
Key areas for exploration include:
N-H···F Hydrogen Bonding: A primary focus will be the detailed characterization of intramolecular and intermolecular N-H···F hydrogen bonds. researchgate.net Studies on related fluorinated aromatic systems have shown that such interactions can significantly influence molecular conformation and crystal packing. acs.org Investigating these interactions in this compound will provide insights into its solid-state structure and solution-phase behavior.
π-Stacking and Halogen Bonding: The electron-rich naphthalene core and the electronegative fluorine atom can participate in π-stacking and halogen bonding interactions, respectively. researchgate.netrsc.org A systematic study of how these interactions can be modulated by introducing other functional groups will be crucial for designing self-assembling systems and functional materials.
Solvent Effects: A comprehensive investigation into how different solvents modulate the non-covalent interactions of this compound is needed. This knowledge is critical for controlling self-assembly processes and predicting the behavior of the molecule in various media.
A combination of high-resolution X-ray crystallography, NMR spectroscopy, and computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis will be essential for these investigations. researchgate.netrsc.org
Design of Next-Generation Chemical Probes and Scaffolds Based on Fluoronaphthalene-1-amine Core
The this compound structure represents a versatile scaffold for the design of next-generation chemical tools. cymitquimica.com Its fluorescent properties, combined with the reactive handle of the amine group, make it an attractive starting point for developing chemical probes and functional molecules. ljmu.ac.uknih.gov
Emerging trends in this area include:
Fluorescent Probes: The naphthalene core is inherently fluorescent. Future work will likely involve modifying the this compound structure to create fluorescent probes that are sensitive to specific analytes, microenvironments (e.g., pH, polarity), or biological events. dntb.gov.ua The fluorine atom can be used to tune the photophysical properties of these probes.
Bioorthogonal Chemistry: The amine group can be readily derivatized to incorporate bioorthogonal handles (e.g., alkynes, azides), allowing the resulting probes to be "clicked" onto biomolecules in complex biological systems. ljmu.ac.uk This enables the specific labeling and tracking of proteins, lipids, or nucleic acids.
Fragment-Based Drug Discovery: The fluoronaphthalene core can serve as a valuable fragment in drug discovery programs. Its rigid structure and specific interaction capabilities can be used as a starting point for building more complex and potent drug candidates.
Organic Materials: The ability of the scaffold to engage in specific non-covalent interactions makes it a promising building block for supramolecular polymers and other functional organic materials with tailored electronic or optical properties.
| Application Area | Design Strategy | Key Feature of Scaffold |
| Chemical Probes | Derivatization of the amine with recognition motifs | Inherent fluorescence of the naphthalene core |
| Bio-conjugation | Introduction of "click" chemistry handles | Reactive amine group for easy modification |
| Drug Discovery | Use as a core fragment for library synthesis | Rigid scaffold with defined interaction points |
| Functional Materials | Exploitation of self-assembly properties | Capacity for hydrogen bonding and π-stacking |
The continued exploration of this compound and its derivatives is set to contribute significantly to various fields, from fundamental chemistry to applied materials science and biomedical research.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Fluoronaphthalen-1-amine, and how can reaction conditions be optimized for high yield?
- Methodological Answer : Synthesis typically involves fluorination of naphthalene derivatives followed by amine group introduction. A multi-step approach using palladium-catalyzed C-H activation (e.g., coupling with dimethylamine sources) can enhance regioselectivity . Optimize conditions by testing catalysts (e.g., Pd(OAc)₂), solvents (DMF or toluene), and temperatures (80–120°C). Monitor intermediates via TLC and confirm purity via HPLC (>98%) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of -/-NMR to confirm substitution patterns and fluorine coupling constants. X-ray crystallography resolves stereochemical ambiguities, while HRMS validates molecular weight (theoretical vs. observed). For example, -NMR peaks at δ 7.2–7.8 ppm indicate aromatic protons, and δ 3.1–3.5 ppm corresponds to the amine group .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Screen for enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., radioligand displacement). Use HEK-293 cells transfected with target receptors (e.g., serotonin or dopamine receptors) to assess IC₅₀ values. Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can conflicting data on biological activity across studies be resolved?
- Methodological Answer : Perform meta-analysis of published IC₅₀ values, accounting for variables like cell lines (e.g., CHO vs. HEK-293) or assay conditions (pH, temperature). Use statistical tools (e.g., ANOVA) to identify outliers. Validate findings via orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) .
Q. What computational strategies predict interaction modes between this compound and biological targets?
- Methodological Answer : Employ molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB ID: 4AKE). Validate with MD simulations (GROMACS) to assess binding stability. Use QSAR models to correlate substituent effects (e.g., fluorine position) with activity .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodological Answer : Utilize chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes). Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) or -NMR with chiral shift reagents .
Q. What are the degradation pathways of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS analysis. Identify degradation products (e.g., defluorinated analogs) and propose mechanisms (e.g., hydrolysis at C-F bonds). Use Arrhenius plots to predict shelf-life .
Q. How can regioselective fluorination be improved during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
